N-[(pyridin-4-yl)methyl]furan-3-carboxamide
Description
N-[(pyridin-4-yl)methyl]furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core substituted with a pyridin-4-ylmethyl group. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUAGRTWVKMTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]furan-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]furan-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Insights :
- The absence of halogens or bulky groups in this compound may favor synthetic accessibility but reduce metabolic stability compared to halogenated analogs like the chloro-pyridine derivative .
Dihydropyridine and Fused-Ring Carboxamides
Key Insights :
- Dihydropyridines like AZ331 exhibit greater structural complexity and higher molecular weights, which may improve target specificity but complicate pharmacokinetics .
- Fused furopyridine systems (e.g., ) demonstrate enhanced rigidity and binding affinity compared to non-fused analogs like this compound, albeit at the cost of synthetic complexity .
Substituent-Driven Pharmacological Profiles
- Hydrophobic Groups : tert-Butyl or pivalamide moieties () increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Hydrogen-Bonding Motifs : The carboxamide group in this compound supports hydrogen bonding, a feature shared with dihydropyridines but absent in simpler pyridine esters .
Biological Activity
N-[(pyridin-4-yl)methyl]furan-3-carboxamide, also known as BK3C231, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a furan ring, a pyridine moiety, and a carboxamide functional group. The molecular formula is CHNO, indicating the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The synthesis typically involves multi-step organic reactions with careful control of reaction conditions such as temperature and solvent choice to achieve high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can enhance apoptotic mechanisms by inhibiting anti-apoptotic proteins . The compound's mechanism of action may involve interactions with cellular signaling pathways that regulate cell survival and death.
The compound has been found to interact with multiple biological targets, potentially influencing various biochemical pathways. It may act through:
- NAD(P)H:quinone oxidoreductase 1 (NQO1) induction, which is crucial for cellular detoxification and protection against oxidative stress.
- Inhibition of tubulin polymerization , a mechanism shared with other anticancer agents that disrupt mitotic spindle formation during cell division .
Pharmacological Profiles
This compound demonstrates a broad pharmacological profile:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tubulin polymerization |
| Antimicrobial | Exhibits activity against various pathogens |
| Anti-inflammatory | Potential to reduce inflammation through modulation of immune responses |
| Antioxidant | Protects cells from oxidative damage by enhancing detoxification pathways |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy against specific cancer types:
- Cell Line Studies : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability across several cancer cell lines, including lung (A549) and colon (HT-29) cancers. The compound demonstrated IC values comparable to established chemotherapeutics .
- Mechanistic Insights : Further mechanistic studies indicated that the compound promotes apoptosis through the upregulation of pro-apoptotic genes like Bax and p53 while downregulating anti-apoptotic genes such as Bcl2 .
- Molecular Docking Studies : Computational analyses suggest that this compound may bind effectively to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
